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Compound of Interest

Compound Name: Oroidin

Cat. No.: B1234803 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of oroidin analogues, detailing their structure-activity relationships

(SAR) in anticancer, antimicrobial, and anti-biofilm applications. This analysis is supported by

quantitative experimental data, detailed methodologies for key assays, and visualizations of

relevant biological pathways.

The marine natural product oroidin, a pyrrole-imidazole alkaloid, has emerged as a promising

scaffold in drug discovery. Its unique chemical structure has inspired the synthesis of a

multitude of analogues with a broad spectrum of biological activities. Understanding the

relationship between the structural modifications of these analogues and their resulting

biological functions is crucial for the development of novel therapeutics. This guide synthesizes

experimental data to provide a clear comparison of the performance of various oroidin
derivatives.

Anticancer Activity of Oroidin Analogues
Oroidin itself exhibits modest cytotoxic activity against various cancer cell lines. However,

synthetic modifications have led to the development of analogues with significantly enhanced

potency. Routine screening of oroidin revealed a 50% growth inhibition concentration (GI50) of

42 μM in MCF-7 breast cancer cells and 24 μM in A2780 ovarian cancer cells.[1][2] The

development of focused libraries of oroidin analogues has identified compounds with GI50

values below 5 μM against a panel of cancer cell lines, including colon, skin, prostate,

neuroblastoma, and pancreatic cancer cells.[1][2]
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Key structural modifications influencing anticancer activity include alterations to the pyrrole ring,

the imidazole head, and the linker connecting them. For instance, the introduction of a

biphenylmethyl group at the N-position of the pyrrole-2-carboxamide has been shown to

significantly increase cytotoxicity.[3]
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Compound/An
alogue

Cancer Cell
Line

Assay
Activity
(IC50/GI50 in
µM)

Reference

Oroidin MCF-7 (breast) Growth Inhibition 42 [1][2]

Oroidin A2780 (ovarian) Growth Inhibition 24 [1][2]

Analogue 4l (N-

(biphenyl-4-

ylmethyl)-1H-

pyrrole-2-

carboxamide)

HT29 (colon) Growth Inhibition <5 [1][2]

Analogue 4l (N-

(biphenyl-4-

ylmethyl)-1H-

pyrrole-2-

carboxamide)

SW480 (colon) Growth Inhibition <5 [1][2]

Analogue 5a (N-

benzyl-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

HT29 (colon) Growth Inhibition <5 [1][2]

Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

HT29 (colon) Growth Inhibition <5 [1][2]

Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

SW480 (colon) Growth Inhibition <5 [1][2]
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Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

MCF-7 (breast) Growth Inhibition <5 [1][2]

Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

A431 (skin) Growth Inhibition <5 [1][2]

Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

Du145 (prostate) Growth Inhibition <5 [1][2]

Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

BE2-C

(neuroblastoma)
Growth Inhibition <5 [1][2]

Analogue 5l (N-

(biphenyl-4-

ylmethyl)-4,5-

dibromo-1H-

pyrrole-2-

carboxamide)

MIA (pancreas) Growth Inhibition <5 [1][2]

Indole-based

analogue 24c
HepG2 (liver)

Apoptosis

Induction

EC50 in low µM

range
[4]

Indole-based

analogue 28c
HepG2 (liver)

Apoptosis

Induction

EC50 in low µM

range
[4]
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Indole-based

analogue 29c
HepG2 (liver)

Apoptosis

Induction

EC50 in low µM

range
[4]

Indole-based

analogue 34c
HepG2 (liver)

Apoptosis

Induction

EC50 in low µM

range
[4]

Indole-based

analogue 24c

THP-1

(leukemia)

Apoptosis

Induction

EC50 in low µM

range
[4]

Indole-based

analogue 28c

THP-1

(leukemia)

Apoptosis

Induction

EC50 in low µM

range
[4]

Indole-based

analogue 29c

THP-1

(leukemia)

Apoptosis

Induction

EC50 in low µM

range
[4]

Indole-based

analogue 34c

THP-1

(leukemia)

Apoptosis

Induction

EC50 in low µM

range
[4]

Antimicrobial and Anti-Biofilm Activity of Oroidin
Analogues
Oroidin and its analogues have demonstrated significant activity against a range of bacterial

pathogens, including Gram-positive and Gram-negative bacteria. Oroidin exhibits promising

activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus

faecalis.[5][6] Synthetic analogues have been developed that show improved potency and a

broader spectrum of activity. For example, a 4-phenyl-2-aminoimidazole derivative exhibited

minimum inhibitory concentration (MIC90) values of 12.5 µM against Gram-positive bacteria.[5]

[6][7][8]

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent

resistance to conventional antibiotics. Oroidin analogues have been extensively investigated

as inhibitors of biofilm formation.[6] Structure-activity relationship studies have revealed that the

2-aminoimidazole motif and a brominated pyrrolecarboxamide subunit are crucial for anti-

biofilm activity.[9] Notably, some analogues inhibit biofilm formation at concentrations that do

not affect bacterial growth, suggesting a mechanism that interferes with biofilm-specific

pathways rather than exerting a direct bactericidal effect.[9]
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Compound/An
alogue

Bacterial
Strain

Assay
Activity
(MIC90/MBIC5
0 in µM)

Reference

Oroidin S. aureus Growth Inhibition >50 [5]

Oroidin E. faecalis Growth Inhibition >50 [5]

Analogue 6h (4-

phenyl-2-

aminoimidazole

derivative)

S. aureus Growth Inhibition 12.5 [5][6][7][8]

Analogue 6h (4-

phenyl-2-

aminoimidazole

derivative)

E. faecalis Growth Inhibition 12.5 [5][6][7][8]

Analogue 6h (4-

phenyl-2-

aminoimidazole

derivative)

E. coli Growth Inhibition 50 [5][6][7][8]

Analogue 6g (5-

trifluoromethoxy-

indole derivative)

S. aureus Growth Inhibition 25 [5][6]

Analogue 6g (5-

trifluoromethoxy-

indole derivative)

E. faecalis Growth Inhibition 25 [5][6]

Analogue 6g (5-

trifluoromethoxy-

indole derivative)

E. coli Growth Inhibition 25 [5][6]

Analogue 6g (5-

trifluoromethoxy-

indole derivative)

C. albicans Growth Inhibition 50 [5][6]

Indole-based

analogue 4b (5-

Methicillin-

resistant S.

aureus (MRSA)

Biofilm Inhibition 20 [10]
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(trifluoromethoxy

)indole)

Indole-based

analogue 4b (5-

(trifluoromethoxy

)indole)

S. mutans Biofilm Inhibition 20 [10]

Experimental Protocols
Anticancer Activity Assays
Cell Viability Assay (MTT Assay)

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the oroidin analogues

(typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is run

in parallel.

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 or GI50 value, the concentration of the compound that causes 50%

inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
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Cell Treatment: Treat cancer cells with the oroidin analogues at their predetermined IC50

concentrations for 24-48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered

saline (PBS).

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium

iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine

on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of

late apoptotic or necrotic cells.

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage

of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-

positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Antimicrobial and Anti-Biofilm Assays
Minimum Inhibitory Concentration (MIC) Assay

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland

standard) from an overnight culture.

Serial Dilution: Perform serial two-fold dilutions of the oroidin analogues in a 96-well

microtiter plate containing appropriate growth medium.

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control

(bacteria and medium) and a negative control (medium only).

Incubation: Incubate the plates at the optimal growth temperature for the specific bacterium

(e.g., 37°C) for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Staining)

Inoculation and Treatment: In a 96-well plate, add the bacterial suspension and different

concentrations of the oroidin analogues. Incubate for 24-48 hours to allow for biofilm
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formation.

Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

Fixation: Fix the remaining biofilms with methanol for 15 minutes.

Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

Washing and Solubilization: Wash the wells to remove excess stain and then solubilize the

bound crystal violet with 33% acetic acid.

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm.

The absorbance is proportional to the amount of biofilm formed.

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated

control and determine the MBIC50 (Minimum Biofilm Inhibitory Concentration), the

concentration that inhibits biofilm formation by 50%.

Signaling Pathways and Mechanisms of Action
Several oroidin analogues exert their anticancer effects by inducing apoptosis, a form of

programmed cell death. The underlying mechanisms often involve the modulation of key

signaling pathways.

Apoptosis Induction Pathway
Many potent oroidin analogues trigger apoptosis through the intrinsic (mitochondrial) pathway.

This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome

c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Oroidin Analogue Bcl-2 Family Proteins
(e.g., Bcl-2, Bax)

Modulates
Mitochondrion

Regulates
permeability

Cytochrome c
Releases

Apaf-1
Binds to

Caspase-9
Activates

Caspase-3
Activates

Apoptosis
Executes

Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induced by oroidin analogues.
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Hsp90 Inhibition
Some oroidin analogues have been identified as inhibitors of Heat Shock Protein 90 (Hsp90),

a molecular chaperone crucial for the stability and function of numerous client proteins involved

in cancer cell growth and survival. By inhibiting Hsp90, these analogues can lead to the

degradation of oncoproteins, thereby suppressing tumor progression.

Inhibition by Oroidin Analogue

Oroidin Analogue

Hsp90

Inhibits

Oncogenic Client Protein
(e.g., Akt, HER2)

Stabilizes

Ubiquitin-Proteasome
System

Prevents degradation of client

Leads to ubiquitination

Cancer Cell Survival
and Proliferation

Promotes

Protein Degradation

Mediates

Inhibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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